molecular formula C8H10ClNO2 B2989402 5-Ethylpyridine-2-carboxylic acid hydrochloride CAS No. 2344685-46-5

5-Ethylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B2989402
CAS No.: 2344685-46-5
M. Wt: 187.62
InChI Key: UJSREKSIWDGDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylpyridine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in research and development due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 5-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then formed by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using pyridine and ethyl halides. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

  • 5-Methylpyridine-2-carboxylic acid hydrochloride
  • 5-Propylpyridine-2-carboxylic acid hydrochloride
  • 5-Isopropylpyridine-2-carboxylic acid hydrochloride

Comparison: 5-Ethylpyridine-2-carboxylic acid hydrochloride is unique due to its specific ethyl substitution, which affects its chemical reactivity and binding properties. Compared to its methyl and propyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

IUPAC Name

5-ethylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h3-5H,2H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSREKSIWDGDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-46-5
Record name 5-ethylpyridine-2-carboxylic acid hydrochloride
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